3-O-Benzoyl Diosgenine

Übersicht

Beschreibung

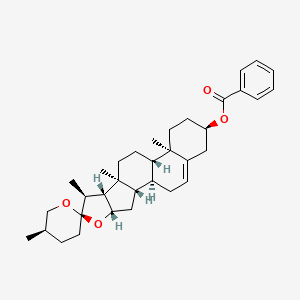

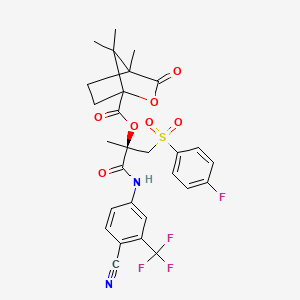

This compound is characterized by its molecular formula C34H46O4 and a molecular weight of 518.73 . Diosgenin is primarily extracted from plants belonging to the Dioscoreaceae family, such as yams. 3-O-Benzoyl Diosgenine is a protected form of diosgenin, often used in research for its various biological activities .

Wirkmechanismus

Target of Action

Diosgenin benzoate, also known as 3-O-Benzoyl Diosgenine, is a steroidal sapogenin . It has been shown to act on several molecular targets that are essential players in the occurrence and incidence of many serious disorders . Its multitargeting capability allows it to influence multiple molecular targets and signaling pathways at the same time .

Mode of Action

Diosgenin benzoate interacts with its targets, leading to a series of changes in the cellular environment. It has been shown to have promising effects on inhibiting tumor cell proliferation and growth, promoting apoptosis, inducing differentiation and autophagy, inhibiting tumor cell metastasis and invasion, blocking cell cycle, regulating immunity, and improving gut microbiome .

Biochemical Pathways

The biosynthesis of triterpene diosgenin involves a downstream pathway that is regulated by cytochrome P450 monooxygenase (CYP450s) and uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which control a series of cholesterol oxidation, hydroxylation, and glycosylation reactions .

Pharmacokinetics

The pharmacokinetics and bioavailability of diosgenin benzoate are major considerations for its therapeutic success. Obstructed pharmacokinetics and low bioavailability are major limitations for the therapeutic success of diosgenin . Nanoencapsulation of diosgenin benzoate can potentially overcome these limitations .

Result of Action

The molecular and cellular effects of diosgenin benzoate’s action are significant. It has been shown to induce differentiation and apoptosis in various cancer cells . The molecular mechanisms involved in the induction of apoptosis include an increase in pro-apoptotic Bax protein and a decrease in anti-apoptotic Bcl-2 protein .

Action Environment

The action, efficacy, and stability of diosgenin benzoate can be influenced by various environmental factors. Biotechnological techniques such as in vitro propagation and elicitation of diosgenin production can be used to enhance the production of diosgenin benzoate . Furthermore, the development of diosgenin nano drug carriers can improve the biological activity and bioavailability of diosgenin benzoate .

Biochemische Analyse

Biochemical Properties

It is known that the compound is a protected form of diosgenine , which has been shown to have various biochemical effects, such as inhibiting tumor cell proliferation and growth, promoting apoptosis, inducing differentiation and autophagy, inhibiting tumor cell metastasis and invasion, blocking cell cycle, regulating immunity, and improving gut microbiome .

Cellular Effects

The cellular effects of 3-O-Benzoyl Diosgenine are not well-studied. Diosgenine, from which this compound is derived, has been shown to have various effects on cells. For example, it has been found to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, block cell cycle, regulate immunity, and improve gut microbiome .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Diosgenine, from which this compound is derived, has been shown to have various effects at the molecular level. For example, it has been found to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, block cell cycle, regulate immunity, and improve gut microbiome .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzoyl Diosgenine typically involves the esterification of diosgenin with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-O-Benzoyl Diosgenine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The benzoate group can be substituted with other functional groups to create new derivatives with potential therapeutic applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various diosgenin derivatives with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

3-O-Benzoyl Diosgenine has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.

Biology: The compound is studied for its role in cell signaling and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Diosgenin: The parent compound from which 3-O-Benzoyl Diosgenine is derived.

Diosgenyl β-D-Glycosaminosides: These are glycosylated derivatives of diosgenin with significant biological activities.

Uniqueness: this compound is unique due to its benzoate protection, which enhances its stability and modifies its biological activity compared to its parent compound, diosgenin .

Eigenschaften

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3/t21-,22+,25-,26-,27+,28+,29+,30+,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUJEAGCIAAOMQ-RTDPTVCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747067 | |

| Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4952-68-5 | |

| Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

![1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3](/img/structure/B1141188.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)